molecular formula C6H12NaO8P B13926811 2-Deoxy-D-glucose-6-phosphate sodium salt

2-Deoxy-D-glucose-6-phosphate sodium salt

Cat. No.: B13926811
M. Wt: 266.12 g/mol
InChI Key: RZNMXNQOTKUJPK-ZEKPKIQVSA-M
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Description

2-Deoxy-D-glucose-6-phosphate sodium salt is a crucial intermediate in glycogen degradation. It is produced in mammalian cells through the action of hexokinase on 2-Deoxy-D-glucose. This compound is a derivative of 2-Deoxy-D-glucose, a glucose molecule with the 2-hydroxyl group replaced by hydrogen, preventing it from undergoing further glycolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Deoxy-D-glucose-6-phosphate sodium salt is synthesized by phosphorylating 2-Deoxy-D-glucose using hexokinase. The reaction involves the transfer of a phosphate group from ATP to the 6th carbon of 2-Deoxy-D-glucose, forming 2-Deoxy-D-glucose-6-phosphate .

Industrial Production Methods

Industrial production of this compound typically involves enzymatic synthesis using hexokinase. The process is optimized for large-scale production by controlling reaction conditions such as pH, temperature, and substrate concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-D-glucose-6-phosphate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Deoxy-D-glucose-6-phosphate sodium salt has a wide range of scientific research applications:

Mechanism of Action

2-Deoxy-D-glucose-6-phosphate sodium salt acts by competitively inhibiting the production of glucose-6-phosphate from glucose at the phosphoglucoisomerase level (step 2 of glycolysis). This inhibition prevents further glycolysis, leading to the accumulation of 2-Deoxy-D-glucose-6-phosphate within cells. The compound serves as a marker for tissue glucose uptake and hexokinase activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Deoxy-D-glucose-6-phosphate sodium salt is unique due to its specific inhibition of glycolysis and its role as an intermediate in glycogen degradation. Its ability to serve as a marker for tissue glucose uptake and hexokinase activity makes it valuable in various research applications .

Properties

Molecular Formula

C6H12NaO8P

Molecular Weight

266.12 g/mol

IUPAC Name

sodium;[(2R,3S,4R)-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C6H13O8P.Na/c7-3-1-5(8)14-4(6(3)9)2-13-15(10,11)12;/h3-9H,1-2H2,(H2,10,11,12);/q;+1/p-1/t3-,4-,5?,6+;/m1./s1

InChI Key

RZNMXNQOTKUJPK-ZEKPKIQVSA-M

Isomeric SMILES

C1[C@H]([C@@H]([C@H](OC1O)COP(=O)(O)[O-])O)O.[Na+]

Canonical SMILES

C1C(C(C(OC1O)COP(=O)(O)[O-])O)O.[Na+]

Origin of Product

United States

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